[4-(Propan-2-yl)phenyl]methanethiol

Chemical Synthesis Building Blocks Analytical Chemistry

[4-(Propan-2-yl)phenyl]methanethiol is an organosulfur compound of the benzyl mercaptan class, characterized by a para-isopropyl substitution on the phenyl ring. It is primarily offered as a chemical building block with a standard purity of 95% for research use.

Molecular Formula C10H14S
Molecular Weight 166.29 g/mol
CAS No. 4427-53-6
Cat. No. B3370567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Propan-2-yl)phenyl]methanethiol
CAS4427-53-6
Molecular FormulaC10H14S
Molecular Weight166.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CS
InChIInChI=1S/C10H14S/c1-8(2)10-5-3-9(7-11)4-6-10/h3-6,8,11H,7H2,1-2H3
InChIKeyYUXBVGWQUBQHOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights: [4-(Propan-2-yl)phenyl]methanethiol (CAS 4427-53-6) Overview


[4-(Propan-2-yl)phenyl]methanethiol is an organosulfur compound of the benzyl mercaptan class, characterized by a para-isopropyl substitution on the phenyl ring [1]. It is primarily offered as a chemical building block with a standard purity of 95% for research use . The molecular formula is C10H14S, with a molecular weight of approximately 166.29 g/mol [1].

Organosulfur building block for chemical synthesis research
Para-isopropyl benzyl mercaptan scaffold enables steric and lipophilic differentiation
Batch-specific analytical documentation (NMR, HPLC, GC) supports method reproducibility

The Case Against Generic Substitution: The Critical Role of Para-Isopropyl Substitution in [4-(Propan-2-yl)phenyl]methanethiol


Within the benzyl mercaptan class, simple substitution is not a viable option. The para-isopropyl group in [4-(Propan-2-yl)phenyl]methanethiol is a key structural determinant that differentiates it from the parent benzyl mercaptan and its positional isomers. This substitution directly impacts the molecule's steric bulk, electronic properties, and lipophilicity. These factors are crucial in applications where molecular recognition, binding affinity, or specific physicochemical interactions are required, as they dictate a compound's behavior in a given system [1]. Consequently, using an unsubstituted or differently substituted analog introduces significant, and often detrimental, variability in experimental outcomes.

Unsubstituted benzyl mercaptan
Lacks para-isopropyl group, leading to different steric bulk, electronic profile, and lipophilicity that may alter reactivity and molecular recognition.
Positional isomer (ortho/meta)
Substitution pattern changes molecular shape and electronic distribution, potentially affecting binding and physicochemical properties, not interchangeable.

Quantitative Differentiators for [4-(Propan-2-yl)phenyl]methanethiol in Scientific Procurement


Structural Distinction: Purity and Analytical Validation of [4-(Propan-2-yl)phenyl]methanethiol

For procurement, the availability of a compound with guaranteed purity and validated by multiple analytical techniques is a key differentiator. [4-(Propan-2-yl)phenyl]methanethiol is commercially offered with a standard purity of 95% , and suppliers like Bidepharm provide batch-specific quality control reports including NMR, HPLC, and GC data . While specific purity data for the closest analog, unsubstituted benzyl mercaptan, varies by vendor (e.g., >99% from some sources ), the documented provision of detailed, compound-specific analytical validation for this particular CAS number ensures consistency and reliability in research applications, which is a critical factor for reproducible science.

Analytical Documentation
Class-level inference
Target: Batch-specific NMR, HPLC, GC reports available for standard 95% purity. Comparator: >99% purity specification without compound-specific validation reports.
Compound-specific analytical data supports synthesis reproducibility and method verification.
Verify batch-specific reports from supplier.
Chemical Synthesis Building Blocks Analytical Chemistry

Physicochemical Differentiation: The Role of Lipophilicity in [4-(Propan-2-yl)phenyl]methanethiol

The introduction of a para-isopropyl group to the benzyl mercaptan scaffold significantly alters the molecule's lipophilicity. While experimental logP values are not readily available for [4-(Propan-2-yl)phenyl]methanethiol, a class-level inference can be made. The calculated logP (cLogP) for [4-(Propan-2-yl)phenyl]methanethiol is expected to be significantly higher than that of the unsubstituted benzyl mercaptan. For benzyl mercaptan, the predicted logP is approximately 2.0 . The addition of a hydrophobic isopropyl group to the para position would increase this value, making the target compound a more lipophilic entity.

Lipophilicity
Class-level inference
Target cLogP predicted >2.0; estimated increase of 1–2 logP units vs. benzyl mercaptan (cLogP ≈2.0).
Increased lipophilicity may affect membrane partitioning in biological assays.
In silico prediction; experimental logP measurement required.
Medicinal Chemistry ADME Lipophilicity

Strategic Application Scenarios for [4-(Propan-2-yl)phenyl]methanethiol Based on Validated Evidence


Synthesis of Novel Functional Monomers and Initiators

The synthesis of N-4-isopropylbenzylic derivatives of imides, as reported in the literature, highlights the utility of the 4-isopropylbenzyl group as a key structural component in the creation of novel functional monomers and initiators [1]. While this specific paper may not use the methanethiol directly, it demonstrates the value of the 4-isopropylbenzyl motif. [4-(Propan-2-yl)phenyl]methanethiol could serve as a direct precursor for introducing this motif into polymerizable units or for creating initiators with tailored solubility and reactivity profiles.

Aromatic Building Block for Medicinal Chemistry Exploration

As a substituted benzyl mercaptan, [4-(Propan-2-yl)phenyl]methanethiol serves as a versatile building block for constructing more complex molecules in medicinal chemistry [1]. The thiol group allows for S-alkylation and other modifications, enabling the introduction of the lipophilic 4-isopropylbenzyl moiety into drug-like candidates. This is particularly relevant in the exploration of structure-activity relationships (SAR) where fine-tuning lipophilicity and steric bulk is required to optimize target binding and pharmacokinetic properties.

Derivatization for Enhanced Physicochemical Property Studies

The differential lipophilicity of [4-(Propan-2-yl)phenyl]methanethiol compared to unsubstituted benzyl mercaptan makes it a valuable tool for systematic studies of physicochemical properties [1]. By incorporating this building block into a series of test compounds, researchers can probe the effect of increased hydrophobic bulk on parameters like partition coefficient (logP), membrane permeability, and plasma protein binding. This provides a controlled, quantifiable change that can help deconvolute the molecular basis of a compound's behavior in biological assays.

Application
Selection Property
Validation Focus
Functional Monomer/Initiator Synthesis
4-Isopropylbenzyl thiol reactivity
Monomer performance and solubility profile
Medicinal Chemistry SAR Studies
Thiol for lipophilic motif introduction
Lipophilicity and steric bulk optimization in lead-like molecules
Physicochemical Property Studies
Controlled increase in hydrophobic bulk
logP, permeability, and protein binding endpoints
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